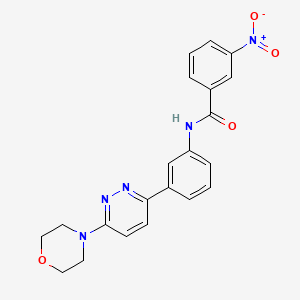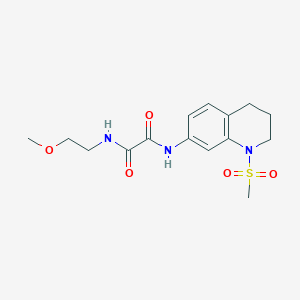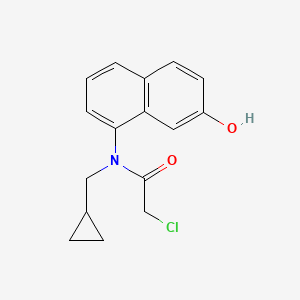
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide, also known as MN-64, is a chemical compound that has been studied for its potential applications in scientific research. MN-64 is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide has been shown to act as an inhibitor of certain enzymes and proteins involved in key cellular processes. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation, apoptosis, and DNA repair. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of gene expression and cellular signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in certain types of cancer cells. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults. Additionally, this compound has been shown to have anti-inflammatory effects, reducing inflammation in a variety of experimental models.
Advantages and Limitations for Lab Experiments
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide has several advantages for use in laboratory experiments. It is a relatively small molecule, making it easy to synthesize and modify for use in different experimental settings. Additionally, this compound has been shown to have a high degree of selectivity for its target proteins, reducing the potential for off-target effects. However, this compound also has some limitations for use in laboratory experiments. It can be difficult to solubilize in certain solvents, which can limit its use in certain experimental settings. Additionally, this compound has a relatively short half-life in vivo, which can make it difficult to use in certain animal models.
Future Directions
There are several future directions for research on N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide. One potential area of research is the development of this compound derivatives with improved pharmacokinetic properties, such as increased solubility and longer half-life in vivo. Additionally, this compound could be studied further for its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, this compound could be used as a tool for the study of the molecular mechanisms underlying a variety of cellular processes, including learning and memory, apoptosis, and gene expression.
Synthesis Methods
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 3-nitrobenzoyl chloride with 3-aminophenylmorpholine followed by the addition of pyridazine-3-carboxylic acid. The resulting compound can then be purified using standard laboratory techniques.
Scientific Research Applications
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have potential as a tool for the study of the molecular mechanisms underlying learning and memory. In cancer research, this compound has been studied for its potential as a therapeutic agent for the treatment of certain types of cancer. In drug discovery, this compound has been investigated for its potential as a lead compound for the development of new drugs targeting specific molecular pathways.
properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c27-21(16-4-2-6-18(14-16)26(28)29)22-17-5-1-3-15(13-17)19-7-8-20(24-23-19)25-9-11-30-12-10-25/h1-8,13-14H,9-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDZJKFNEQQJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2622893.png)

![1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one](/img/structure/B2622897.png)

![tert-butyl N-[2-(2-aminopyridin-4-yl)oxyethyl]carbamate](/img/structure/B2622903.png)
![1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2622904.png)

![N-([2,3'-bifuran]-5-ylmethyl)cyclobutanecarboxamide](/img/structure/B2622906.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2622910.png)



![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2622914.png)